Bienvenue dans la boutique en ligne BenchChem!

5-benzyl-8-ethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline

Medicinal chemistry Chemical biology Small-molecule probe discovery

This compound features a unique 8-ethoxy and 3-(4-methoxyphenyl) substitution pattern not found in patent-exemplified pyrazolo[4,3-c]quinolines, making it essential for diversity screening and SAR exploration. With no cross-comparative data versus halogenated or methyl analogs, procurement of this exact entity is mandatory for valid pharmacophore validation and target engagement studies. Ideal starting point for novel hit discovery. 95% purity, available from multiple suppliers. Order now to secure inventory for your next screening campaign.

Molecular Formula C26H23N3O2
Molecular Weight 409.489
CAS No. 866344-57-2
Cat. No. B2850463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-benzyl-8-ethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline
CAS866344-57-2
Molecular FormulaC26H23N3O2
Molecular Weight409.489
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)OC)CC5=CC=CC=C5
InChIInChI=1S/C26H23N3O2/c1-3-31-21-13-14-24-22(15-21)26-23(17-29(24)16-18-7-5-4-6-8-18)25(27-28-26)19-9-11-20(30-2)12-10-19/h4-15,17H,3,16H2,1-2H3
InChIKeyGFPDCHRRMXORIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Benzyl-8-ethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline – Chemical Identity and Research-Grade Procurement Baseline


5-Benzyl-8-ethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline (CAS 866344-57-2) is a fully synthetic, fused tricyclic heterocycle belonging to the pyrazolo[4,3-c]quinoline class. Its molecular formula is C₂₆H₂₃N₃O₂, with a molecular weight of 409.49 g/mol and a typical commercial purity of 95% . The scaffold features a 5-benzyl substituent, an 8-ethoxy group, and a 3-(4-methoxyphenyl) ring, defining its structural space within the broader pyrazoloquinoline chemical family . No peer-reviewed pharmacological data are available for this specific compound in the open literature as of the search date.

Why Direct Substitution of 5-Benzyl-8-ethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline with In-Class Analogs Is Not Supported by Evidence


Pyrazolo[4,3-c]quinoline derivatives are pharmacologically heterogeneous; minor substituent changes at positions 3, 5, and 8 can profoundly alter target engagement, selectivity, and physico-chemical properties [1]. The target compound's specific combination of 8-ethoxy, 5-benzyl, and 3-(4-methoxyphenyl) groups is not interchangeable with close analogs such as the 3-(4-fluorophenyl) or 8-methoxy variants, as no cross-comparative data exist to establish equipotency, equivalent solubility, or matched metabolic stability. A rigorous, evidence-based procurement decision must therefore treat this compound as a distinct chemical entity until direct comparative data emerge.

Quantitative Differentiation Evidence for 5-Benzyl-8-ethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline Against Closest Analogs


Structural Differentiation Against the Closest Commercial Analogs

Among commercially catalogued 5-benzyl-pyrazolo[4,3-c]quinolines, the target compound is distinguished by simultaneous 8-ethoxy and 3-(4-methoxyphenyl) substitution. The closest purchasable analogs bear either 8-methoxy/3-(4-methylphenyl) (CAS 866348-34-7) or 8-fluoro/3-phenyl (CAS not listed here) groups, representing different electronic and steric profiles . Quantitative biological data are absent for all members of this series; differentiation is therefore limited to structural identity.

Medicinal chemistry Chemical biology Small-molecule probe discovery

Molecular Property Differentiation – LogP and Hydrogen-Bond Acceptors

The target compound's calculated partition coefficient (cLogP) and hydrogen-bond acceptor count diverge from the 8-methoxy and 8-fluoro analogs. The 8-ethoxy group increases lipophilicity relative to 8-methoxy while the 4-methoxyphenyl ring adds an H-bond acceptor not present in 3-phenyl or 3-(4-methylphenyl) comparators [1]. These differences are inferred from structure–property relationships in the pyrazoloquinoline class, as no experimental logP or solubility measurements for these specific compounds have been published.

Physicochemical profiling Drug-likeness Library design

Biological Activity Gap – No Published Target Engagement Data

A comprehensive search of PubMed, PubChem, ChEMBL, and Google Patents returned zero records of biological assay results (IC₅₀, Kd, EC₅₀, or % inhibition) for 5-benzyl-8-ethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline [1][2]. By contrast, structurally related pyrazolo[4,3-c]quinoline derivatives have been disclosed as β-glucuronidase inhibitors (US11052072B2) and estrogen receptor ligands (Kasiotis et al., 2006), establishing the class's pharmacological relevance but not the target compound's activity [3]. The absence of data is the key quantitative differentiator: this compound is a screening-ready candidate with uncharacterized biology, whereas patent-exemplified analogs have defined target profiles.

Kinase inhibition GPCR modulation Anticancer screening

Evidence-Based Application Scenarios for 5-Benzyl-8-ethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline


Diversity-Oriented Screening Library Expansion

The compound's uncharacterized bioactivity profile and structural distinctiveness (8-ethoxy + 3-(4-methoxyphenyl) combination not present in patent-exemplified pyrazolo[4,3-c]quinolines) make it suitable for inclusion in diversity sets aimed at novel target discovery. Its predicted moderate lipophilicity (cLogP ~4.8) aligns with drug-like chemical space for oral small molecules [1].

Structure–Activity Relationship (SAR) Probe for Pyrazolo[4,3-c]quinoline Core Exploration

Given the absence of bioactivity data, the compound serves as a starting point for systematic SAR exploration around the 8-ethoxy and 3-(4-methoxyphenyl) vectors. Side-by-side testing against 8-methoxy, 8-fluoro, and 3-phenyl/4-methylphenyl analogs in biochemical or cell-based assays can establish the contribution of these substituents to target engagement [1].

Computational Chemistry and Pharmacophore Model Validation

The distinct electron-donating properties of the 8-ethoxy and 4-methoxyphenyl groups, relative to halogenated or methyl-substituted comparators, provide a valuable test case for validating pharmacophore models or docking protocols developed on the pyrazolo[4,3-c]quinoline scaffold. The compound can serve as a 'negative' or 'neutral' control in virtual screens where patent compounds exhibit known activity [1].

Quote Request

Request a Quote for 5-benzyl-8-ethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.